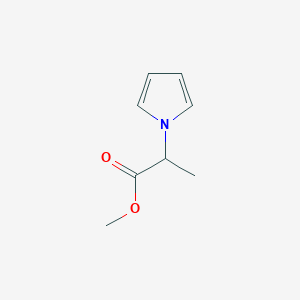
Methyl 2-(1H-pyrrol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1H-pyrrol-1-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative that is widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of methyl 2-(1H-pyrrol-1-yl)propanoate is not well understood. However, studies have suggested that this compound may act as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes such as muscle contraction and cognitive function.
Biochemische Und Physiologische Effekte
Methyl 2-(1H-pyrrol-1-yl)propanoate has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have potential applications in the treatment of Alzheimer's disease, as it may act as an inhibitor of acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to have potential applications in the treatment of cancer, as it may act as a photosensitizer in photodynamic therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 2-(1H-pyrrol-1-yl)propanoate in lab experiments include its ease of synthesis, high yield, and potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are various future directions for research on methyl 2-(1H-pyrrol-1-yl)propanoate. One future direction is to further investigate its potential applications in the treatment of Alzheimer's disease and cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields such as catalysis and sensing.
Synthesemethoden
Methyl 2-(1H-pyrrol-1-yl)propanoate can be synthesized through the reaction of 2-bromoacetophenone and pyrrole in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate and the subsequent elimination of hydrogen bromide. The product obtained is then purified through column chromatography to obtain pure methyl 2-(1H-pyrrol-1-yl)propanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1H-pyrrol-1-yl)propanoate has a wide range of potential applications in scientific research. This compound has been used as a building block in the synthesis of various organic compounds such as pyrrole-based macrocycles, porphyrins, and phthalocyanines. These compounds have applications in various fields such as catalysis, sensing, and photodynamic therapy.
Eigenschaften
CAS-Nummer |
130016-69-2 |
|---|---|
Produktname |
Methyl 2-(1H-pyrrol-1-yl)propanoate |
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
methyl 2-pyrrol-1-ylpropanoate |
InChI |
InChI=1S/C8H11NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-7H,1-2H3 |
InChI-Schlüssel |
VNTMTYITVOQQIR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N1C=CC=C1 |
Kanonische SMILES |
CC(C(=O)OC)N1C=CC=C1 |
Synonyme |
1H-Pyrrole-1-aceticacid,alpha-methyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



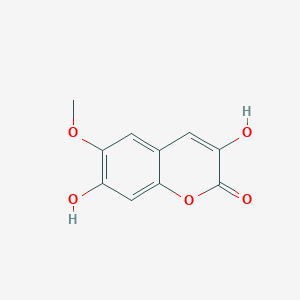
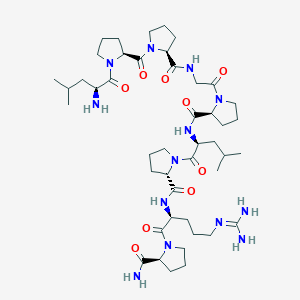
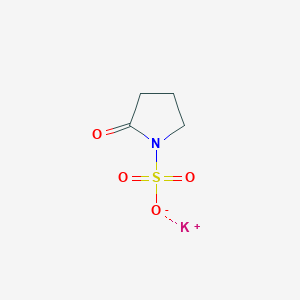


![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)
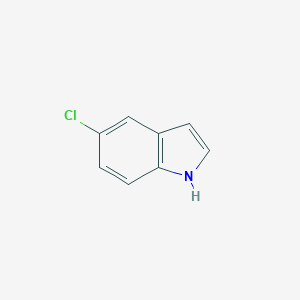
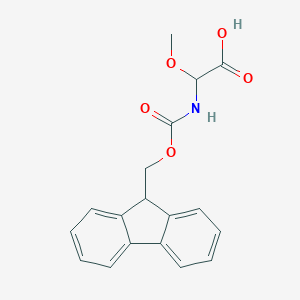
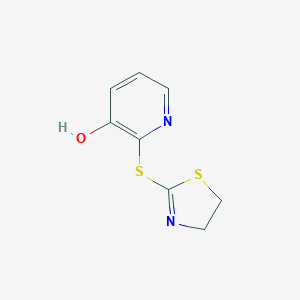
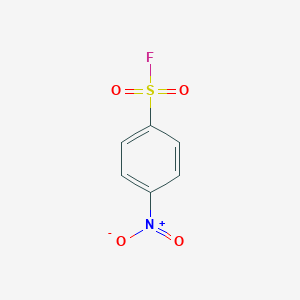
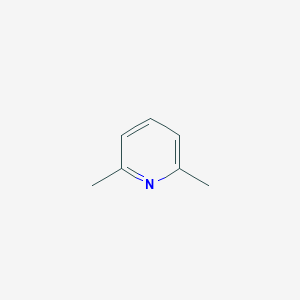
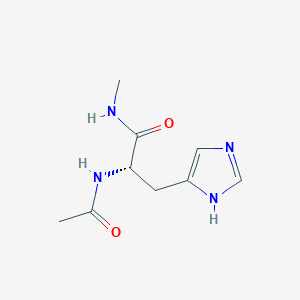
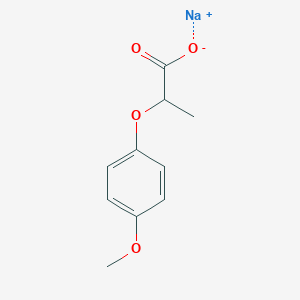
![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)